3-Amino-4-methoxybenzenesulfonic acid

Descripción

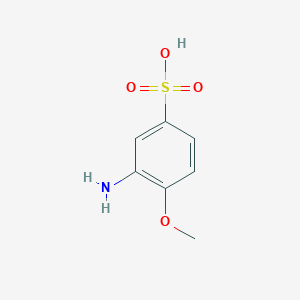

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

3-amino-4-methoxybenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO4S/c1-12-7-3-2-5(4-6(7)8)13(9,10)11/h2-4H,8H2,1H3,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLIOATBXVNLPLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

167860-86-8 | |

| Record name | 2-Aminoanisole-4-sulfonic acid homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=167860-86-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID9059171 | |

| Record name | Benzenesulfonic acid, 3-amino-4-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9059171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98-42-0 | |

| Record name | 2-Aminoanisole-4-sulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98-42-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | o-Anisidine-p-sulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000098420 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Amino-4-methoxybenzenesulfonic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74459 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenesulfonic acid, 3-amino-4-methoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenesulfonic acid, 3-amino-4-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9059171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-amino-4-methoxybenzenesulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.425 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-AMINO-4-METHOXYBENZENESULFONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UC28556HZC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Significance and Research Context of Aminobenzenesulfonic Acid Derivatives

Aminobenzenesulfonic acid derivatives, including the parent compound sulfanilic acid, are a significant class of organic molecules utilized extensively as building blocks in chemical industries. atamanchemicals.comwikipedia.org Their importance stems from the presence of both an amino group and a sulfonic acid group, which imparts unique chemical properties. The amino group can be readily diazotized and coupled with other aromatic compounds to form azo compounds, which are the basis for a vast array of synthetic azo dyes used in the textile and food industries. atamanchemicals.comontosight.ai

Beyond dyes, these derivatives are crucial intermediates in the synthesis of pharmaceuticals, particularly sulfa drugs. wikipedia.orgontosight.ai The sulfonic acid group enhances water solubility, a valuable property in many applications. ontosight.ai Furthermore, researchers have utilized aminobenzenesulfonic acid derivatives in the formulation of wetting agents, as standards in combustion analysis, and for the quantitative analysis of nitrate (B79036) and nitrite (B80452) ions through colorimetric methods. atamanchemicals.com Their role as versatile chemical intermediates continues to drive research into new synthetic applications and materials. ontosight.ai

Historical Perspectives on Chemical Investigations of Substituted Aniline Sulfonic Acids

The investigation of substituted aniline (B41778) sulfonic acids is intrinsically linked to the history of aniline itself. Aniline was first isolated in the 1820s, and its chemistry became a major focus of 19th-century organic chemistry, especially with the rise of the synthetic dye industry. wikipedia.org A key reaction for this class of compounds is the electrophilic sulfonation of aniline, which, upon heating with sulfuric acid, primarily yields 4-aminobenzenesulfonic acid (sulfanilic acid). wikipedia.org This process, known since the late 1800s, laid the groundwork for the synthesis of a wide range of substituted aniline sulfonic acids. wikipedia.orgyoutube.com

Early in the 20th century, chemical patents began to describe methods for producing more complex aniline-sulfonic acids with various substituents. A 1934 patent, for instance, detailed a general method for synthesizing new aniline-sulfonic acids by reacting primary aromatic amines with a halogen sulfonic acid at high temperatures (150°C - 250°C). google.com This process allowed for the introduction of the sulfonic acid group into specific positions on the aromatic ring, even in cases of steric hindrance, leading to valuable intermediates for dyestuffs. google.com These historical developments in sulfonation chemistry were crucial for expanding the library of available substituted anilines, providing the foundation for creating specialized molecules like 3-amino-4-methoxybenzenesulfonic acid.

Current Research Landscape and Future Directions for the Compound

Synthesis of this compound

Chemical Routes from O-Anisidine Precursors involving Sulfonation and Amination Reactions

The primary and most direct industrial synthesis of this compound involves the electrophilic sulfonation of o-anisidine (2-methoxyaniline). In this process, the o-anisidine precursor, which already contains the requisite amino and methoxy (B1213986) groups, is reacted with a sulfonating agent. The term "amination" in this context refers to the starting material already being an amine, rather than a separate amination step.

The reaction mechanism is a classic electrophilic aromatic substitution. The methoxy (-OCH₃) and amino (-NH₂) groups are both activating and ortho-, para-directing. Due to the steric hindrance from the methoxy group at position 2, and the electronic activation provided by both groups, the sulfonyl group (-SO₃H) is directed to the para-position relative to the methoxy group and meta-position to the amino group, yielding the desired this compound.

Common sulfonating agents include concentrated sulfuric acid (H₂SO₄), oleum (a solution of sulfur trioxide in sulfuric acid), or chlorosulfonic acid (ClSO₃H). The reaction conditions are critical for achieving high yield and purity, with temperature and reaction time being key parameters. For instance, a typical laboratory or industrial procedure involves heating o-anisidine with an excess of sulfuric acid. The temperature is carefully controlled, often in stages, to promote the desired isomer and prevent side reactions such as oxidation or the formation of undesired isomers. A patent for a similar compound, 3-amino-4-hydroxybenzenesulfonic acid, details a process where o-aminophenol is reacted with sulfuric acid at temperatures ranging from 100°C to 200°C. google.com

Table 1: Representative Sulfonation Reaction Parameters

| Parameter | Condition | Purpose |

|---|---|---|

| Starting Material | o-Anisidine | Provides the core aromatic structure with amino and methoxy groups. |

| Sulfonating Agent | Concentrated H₂SO₄ or Oleum | Source of the electrophile (SO₃ or ⁺SO₃H). |

| Temperature | Typically elevated (e.g., 100-180°C) | Provides activation energy for the reaction; temperature profile can influence isomer distribution. |

| Reaction Time | Several hours | To ensure complete conversion of the starting material. |

| Work-up | Dilution with water/ice, neutralization | To precipitate the product, which is sparingly soluble in acidic aqueous media. |

Purification Techniques for Monomer Preparation, including Acid-Base Crystallization

The crude this compound obtained from the sulfonation reaction often requires purification to be suitable for subsequent applications, such as polymerization or dye synthesis. A highly effective method for purifying such amphoteric compounds is acid-base crystallization.

This technique leverages the zwitterionic nature of the molecule. In the solid state and at its isoelectric point, this compound exists as an internal salt, 3-ammonio-4-methoxybenzenesulfonate. sigmaaldrich.cn This zwitterionic form has relatively low solubility in neutral or slightly acidic water.

The purification process involves the following steps:

Dissolution in Base : The crude product is dissolved in an aqueous alkaline solution, such as sodium hydroxide or sodium carbonate. This deprotonates the ammonio group (-NH₃⁺) to a neutral amino group (-NH₂), forming a highly soluble sodium sulfonate salt.

Filtration : Any insoluble impurities are removed by filtration from this alkaline solution.

Reprecipitation with Acid : A strong acid, such as hydrochloric acid or sulfuric acid, is then slowly added to the filtered solution. As the pH is lowered, the amino group is re-protonated. At the isoelectric point, the zwitterionic molecule precipitates out of the solution in a purified crystalline form.

Isolation : The purified crystals are then collected by filtration, washed with cold water to remove residual acid and salts, and dried.

This method is highly efficient at removing both acidic and basic impurities, as well as non-ionizable organic contaminants that have different solubility profiles.

Advanced Functionalization and Derivatization Studies

Regioselective Functionalization Strategies for Sulfonic Acid Derivatives

Further functionalization of the this compound aromatic ring is governed by the directing effects of the three existing substituents. The regioselectivity of subsequent electrophilic aromatic substitution reactions can be predicted based on established principles. libretexts.org

Amino Group (-NH₂) : Strongly activating, ortho-, para-director.

Methoxy Group (-OCH₃) : Strongly activating, ortho-, para-director.

Sulfonic Acid Group (-SO₃H) : Strongly deactivating, meta-director.

The available positions for substitution are C-2, C-5, and C-6.

Position C-5 : This position is ortho to the amino group and meta to both the methoxy and sulfonic acid groups.

Position C-6 : This position is ortho to the methoxy group and meta to the amino group.

Position C-2 : This position is ortho to both the amino and sulfonic acid groups.

The combined electronic effects of the powerful activating -NH₂ and -OCH₃ groups dominate the deactivating effect of the -SO₃H group. Therefore, electrophilic substitution is strongly favored at the positions ortho and para to these activating groups. The most activated position on the ring is C-5, which is ortho to the amino group and para to the sulfonic acid group (from the perspective of the other activators). A nitration reaction, for example, would be expected to proceed with high regioselectivity at the C-5 position. rsc.org This selective functionalization allows for the synthesis of more complex, multi-substituted aromatic compounds.

Catalytic Systems for Targeted Substitution Reactions

Modern catalytic systems offer powerful tools for targeted substitution reactions that may not be achievable through classical electrophilic substitution. For derivatives of this compound, several catalytic strategies can be envisioned.

Diazonium Salt Chemistry : The amino group can be converted into a diazonium salt (-N₂⁺) using nitrous acid (generated in situ from NaNO₂ and HCl) at low temperatures. This diazonium group is an excellent leaving group and can be replaced by a wide variety of substituents using copper-catalyzed Sandmeyer reactions (e.g., -Cl, -Br, -CN) or other transition-metal-catalyzed processes.

Cross-Coupling Reactions : If a halogen atom is introduced onto the aromatic ring (e.g., at the C-5 position), it can serve as a handle for transition-metal-catalyzed cross-coupling reactions. Palladium-catalyzed reactions like the Suzuki, Heck, or Buchwald-Hartwig amination could be used to form new carbon-carbon or carbon-nitrogen bonds. Recent research has also explored the direct use of sulfonic acid derivatives in cross-coupling transformations, providing milder alternatives to traditional methods. rsc.orgresearchgate.net These reactions enable the coupling of the aromatic ring to other organic fragments, significantly expanding the molecular complexity.

Synthesis of Novel Hybrid Structures utilizing this compound as a Building Block

This compound is a valuable building block for synthesizing a variety of larger, functional molecules and materials due to its reactive amino and sulfonic acid groups.

Azo Dyes : A primary application is in the synthesis of azo dyes. dyestuffintermediates.com The amino group is diazotized and then coupled with an electron-rich aromatic compound (a coupling component), such as a phenol or naphthol derivative, to form a molecule containing the characteristic azo (-N=N-) chromophore. researchgate.netunb.ca The sulfonic acid group imparts water solubility to the final dye.

Conducting Polymers : The compound can undergo chemical oxidative polymerization to form poly(this compound). researchgate.net This polymer is notable for being both water-soluble and electrically conductive, a combination of properties that is of interest for applications in sensors, antistatic coatings, and electrochromic devices. The polymerization is typically carried out using an oxidizing agent like ammonium (B1175870) persulfate.

Pharmaceutical and Bio-organic Scaffolds : The reactive amino group can be used as a nucleophile to construct more complex organic structures. Drawing parallels from the derivatization of similar molecules like 3-amino-4-hydroxybenzenesulfonamide, the amino group can be reacted to form Schiff bases (imines), amides, or used in Michael additions to form β-amino acids. mdpi.com These reactions open pathways to novel compounds with potential applications in medicinal chemistry and materials science.

Table 2: Examples of Hybrid Structures Derived from this compound

| Structure Type | Synthetic Method | Key Functional Group Formed | Application / Field |

|---|---|---|---|

| Azo Dyes | Diazotization followed by Azo Coupling | Azo group (-N=N-) | Colorants, Textiles dyestuffintermediates.com |

| Conducting Polymer | Chemical Oxidative Polymerization | Polymer Backbone | Electronic Materials researchgate.net |

| Schiff Bases | Condensation with Aldehydes/Ketones | Imine group (-C=N-) | Intermediate Synthesis |

| Amides | Acylation with Acyl Halides/Anhydrides | Amide group (-NH-C=O) | Intermediate Synthesis |

Polymerization Research of this compound

The polymerization of this compound has been explored through various methodologies to produce functional polymers, particularly conducting polymers with enhanced solubility. Research has focused on homopolymerization via chemical oxidation and copolymerization with other monomers to tailor the final properties of the material.

Chemical Oxidation Polymerization Techniques for Conducting Poly(this compound)

The synthesis of poly(this compound) (PMAS) via chemical oxidation has been successfully demonstrated, yielding a conducting polymer that is fully soluble in water. sigmaaldrich.com This solubility is a significant advantage over the parent polyaniline, which is notoriously difficult to process. The presence of both an electron-donating methoxy group (-OCH3) and an electron-withdrawing, water-solubilizing sulfonic acid group (-SO3H) on the aniline (B41778) ring facilitates polymerization and imparts desirable properties to the resulting polymer. sigmaaldrich.com

The typical synthesis involves the chemical oxidation of the this compound monomer using an oxidant such as ammonium peroxydisulfate (B1198043). sigmaaldrich.comchemrxiv.org Key parameters including monomer concentration, oxidant concentration, and reaction temperature have been found to have a dramatic effect on the conductivity of the final polymer. sigmaaldrich.comchemrxiv.org In a representative procedure, an aqueous solution of the monomer is prepared and its pH is adjusted before the dropwise addition of the oxidant solution while maintaining a low temperature (< 20°C). sigmaaldrich.com The reaction is then allowed to proceed for an extended period, after which the resulting polymer solution is purified, often using dialysis to separate the high molecular weight polymer from low molecular weight oligomers and unreacted monomer. sigmaaldrich.comchemrxiv.org

The resulting PMAS exhibits electrical conductivity in the range of 0.0430–0.75 S/cm. sigmaaldrich.comchemrxiv.org Spectroscopic analysis of the polymer confirms its structure, with UV-Visible spectra showing two distinct absorption bands characteristic of the polymer backbone. sigmaaldrich.com

Interfacial Polymerization for Water-Soluble Polyaniline Derivatives

Interfacial polymerization is a powerful technique for synthesizing polymers, including polyaniline and its derivatives, at the interface of two immiscible liquids. scispace.com This method provides an alternative to bulk polymerization and can lead to polymers with higher molecular weights. scispace.com The process typically involves dissolving the monomer in an organic solvent and the oxidant in an aqueous phase; the polymerization reaction then occurs at the liquid-liquid interface. scispace.com

While chemical oxidation of sulfonated aniline monomers like this compound is a known route to water-soluble polymers, interfacial polymerization offers another strategy to achieve this. scispace.comsigmaaldrich.com Research into water-soluble polyaniline has utilized interfacial polymerization of the parent monomer, aniline, in the presence of a polymeric dopant or surfactant in the aqueous phase, such as poly(styrene sulfonic acid) (PSS). scispace.com In this setup, PSS acts as a bundling agent that renders the resulting polyaniline composite soluble in water. scispace.com The aniline monomer, dissolved in an organic solvent like chloroform, reacts with the oxidant (e.g., ammonium persulfate) present with PSS in the aqueous phase. scispace.com The polyaniline forms at the interface, protonated by the PSS, leading to a water-soluble composite. scispace.com This approach is a key strategy for producing water-soluble conducting polyaniline derivatives suitable for applications like layer-by-layer self-assembly of nano-thin films. scispace.com

Copolymerization with Aniline and Other Aromatic Amines for Tunable Polymer Properties

Copolymerization is a versatile strategy for modifying the properties of polymers by incorporating two or more different monomeric units into the polymer chain. While extensive research exists on the copolymerization of aniline with monomers like m-aminobenzenesulfonic acid or 3-amino-4-methoxybenzoic acid, specific studies detailing the direct chemical copolymerization of this compound with aniline are less common in the available literature. scispace.comrsc.org

However, a distinct approach for the polymerization of this monomer has been demonstrated through in situ polymerization within a constrained nanoscopic environment. In this method, this compound, along with other aniline sulfonic acid derivatives, is incorporated into the interlamellar space of a layered double hydroxide (LDH). The monomers are introduced between the inorganic sheets via a direct coprecipitation method. A subsequent thermal treatment at 200°C under air is applied to the hybrid material, which induces polymerization and creates a degree of connectivity between the guest monomers. This technique represents a unique form of constrained polymerization, yielding a hybrid organic-inorganic material where the polymer chains are formed within the nano-galleries of the LDH host.

Spectroscopic and Advanced Characterization Methodologies

Spectroscopic Analysis of 3-Amino-4-methoxybenzenesulfonic Acid and its Polymerized Forms

Spectroscopy is a fundamental tool for probing the molecular and electronic characteristics of this compound. By analyzing the interaction of the compound with electromagnetic radiation, detailed information about its structure and bonding can be obtained.

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within a molecule. For aromatic compounds like this compound, the absorption of UV or visible light promotes electrons from lower energy orbitals (like π and n orbitals) to higher energy anti-bonding orbitals (π*). The resulting spectrum provides information on the extent of conjugation in the molecule. In its polymerized form, changes in the UV-Vis spectrum, such as shifts in absorption maxima (λmax), can indicate the degree of polymerization and the electronic properties of the resulting polymer. For instance, imine compounds derived from the related 3-amino-4-hydroxybenzenesulfonic acid have been analyzed using UV-Vis spectroscopy to match experimental data with theoretical predictions. The electronic spectra of these related compounds show absorption bands that are influenced by the electronic nature of substituents on the aromatic ring.

Table 1: Typical UV-Vis Absorption Maxima for Related Aromatic Compounds Note: These values are representative of compounds with similar functional groups and may vary based on solvent and specific molecular structure.

| Compound Type | Typical λmax (nm) | Electronic Transition |

| Aromatic Amine | 230-250, 280-300 | π → π |

| Substituted Benzene | 200-280 | π → π |

| Conjugated Polymer | > 400 | π → π* (extended conjugation) |

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These methods are invaluable for identifying the specific functional groups present in this compound. IR spectroscopy measures the absorption of infrared radiation by molecules, which excites vibrations such as stretching and bending of chemical bonds. Raman spectroscopy, on the other hand, measures the inelastic scattering of monochromatic light, providing information about different vibrational modes. Together, they allow for a comprehensive vibrational analysis. For example, the IR spectrum would be expected to show characteristic peaks for the N-H stretches of the amino group, C-H stretches of the aromatic ring and methoxy (B1213986) group, the S=O stretches of the sulfonic acid group, and C-O stretching of the ether linkage.

Table 2: Expected Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amino (R-NH₂) | N-H Stretch | 3300 - 3500 |

| Methoxy (Ar-OCH₃) | C-H Stretch | 2850 - 2960 |

| Methoxy (Ar-OCH₃) | C-O Stretch | 1000 - 1300 |

| Sulfonic Acid (-SO₃H) | S=O Asymmetric Stretch | 1350 - 1470 |

| Sulfonic Acid (-SO₃H) | S=O Symmetric Stretch | 1120 - 1220 |

| Benzene Ring | C=C Stretch | 1450 - 1600 |

| Benzene Ring | C-H Bending (out-of-plane) | 690 - 900 |

Table 3: Predicted ¹H NMR Chemical Shifts for this compound Note: Predicted values based on standard substituent effects on a benzene ring in a typical deuterated solvent like DMSO-d₆.

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Methoxy (-OCH₃) | 3.7 - 3.9 | Singlet |

| Amino (-NH₂) | 4.5 - 5.5 | Singlet (broad) |

| Aromatic (H-2) | 7.0 - 7.2 | Doublet |

| Aromatic (H-5) | 6.8 - 7.0 | Doublet of doublets |

| Aromatic (H-6) | 6.6 - 6.8 | Doublet |

Electrochemical and Electrical Characterization of Polymeric Materials

When this compound is used as a monomer to create conducting polymers, its electrochemical and electrical properties become paramount. These characteristics determine the material's suitability for applications in sensors, electrodes, and other electronic devices.

Cyclic Voltammetry (CV) is a key electrochemical technique used to investigate the redox (reduction-oxidation) behavior of materials. For polymers derived from this compound, CV can be used to study their electrochemical activity, stability, and the reversibility of their redox processes. The technique involves scanning the potential of an electrode coated with the polymer film and measuring the resulting current. The resulting plot, a cyclic voltammogram, shows peaks corresponding to the oxidation and reduction of the polymer. The position and shape of these peaks provide information on the redox potentials and the kinetics of electron transfer. For example, studies on polymers of similar sulfonated aromatic amines, such as poly(4-amino-3-hydroxynaphthalene sulfonic acid), have used CV to demonstrate the material's electrocatalytic properties and to monitor the electropolymerization process itself. The presence of the sulfonate group often enhances the solubility and stability of the polymer in aqueous media, which can be observed through stable and well-defined cyclic voltammograms over multiple cycles.

The four-point probe method is a standard technique for measuring the sheet resistance and, subsequently, the electrical conductivity of thin films and materials, including conducting polymers. This method is preferred over a two-point measurement as it eliminates the influence of contact resistance, leading to more accurate results. The setup involves four linearly arranged probes; a current is passed through the outer two probes, and the voltage is measured across the inner two probes. For a polymer film derived from this compound, this measurement is crucial for quantifying its performance as a conducting material. The conductivity is a key parameter that dictates its utility in electronic applications. The related polymer, poly-3-amino-4-methoxybenzoic acid, has been investigated for its conductive properties in biomedical applications, highlighting the importance of this characteristic.

Table 4: Representative Electrical Conductivity of Related Conducting Polymers

| Polymer Type | Typical Conductivity (S/cm) |

| Polyaniline (undoped) | 10⁻¹⁰ - 10⁻⁸ |

| Polyaniline (doped) | 1 - 10³ |

| Sulfonated Polyaniline | 10⁻² - 10¹ |

| Polypyrrole | 10 - 10³ |

Microscopic and Morphological Characterization of Catalyst and Composite Materials

Microscopic techniques are fundamental for visualizing the structure of materials at the micro and nanoscale. For catalysts and composites involving this compound, understanding the surface features and internal structure is key to elucidating their activity and stability.

Transmission Electron Microscopy (TEM) is a powerful technique for the high-resolution imaging of the internal structure of materials. In the context of materials synthesized using derivatives of this compound, such as sulfonated polyanilines, TEM can reveal critical information about the nanostructure. For instance, in studies of polyaniline-coated magnetic nanoparticles, TEM analysis has been used to confirm the size and morphology of the nanoparticles, showing average sizes of less than 100 nm and the formation of polymeric wires. researchgate.net Such analysis would be critical in evaluating the dispersion and morphology of catalytically active nanoparticles supported on a polymer matrix derived from this compound.

X-ray Diffraction (XRD) is a primary technique for determining the crystalline structure and identifying the phases present in a material. For polymers and composites based on this compound, XRD can distinguish between amorphous and crystalline regions, which significantly influences the material's properties. In studies of sulfonated polyaniline, XRD patterns have been used to investigate the crystallinity of the polymer. mdpi.comcapes.gov.br For example, the XRD pattern of a sulfonated starch-graft-polyaniline nanocomposite showed changes in crystallinity upon modification. mdpi.com This technique is essential for characterizing the crystal structure of any inorganic catalysts incorporated into a polymer matrix derived from this compound and for assessing how the polymer's structure might be influenced by the presence of these additives.

Computational Chemistry and Theoretical Modeling Studies

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental to understanding the electronic nature of 3-Amino-4-methoxybenzenesulfonic acid. These methods model the behavior of electrons within the molecule to predict its geometry, vibrational frequencies, and electronic properties.

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule (geometry optimization) and to predict its vibrational spectra. For a molecule like this compound, DFT calculations, likely using a functional such as B3LYP with a basis set like cc-pVTZ, would be employed.

The geometry optimization would reveal key structural parameters. Based on studies of similar substituted benzenesulfonic acids, such as p-toluenesulfonic acid and m-nitrobenzenesulfonic acid, the sulfonic acid group (-SO₃H) would adopt a staggered conformation relative to the benzene ring. The calculations would also determine the precise bond lengths and angles, which are influenced by the electronic interplay of the amino (-NH₂), methoxy (B1213986) (-OCH₃), and sulfonic acid substituents.

Vibrational analysis, following geometry optimization, calculates the frequencies of molecular vibrations. These theoretical frequencies can be compared with experimental infrared (IR) and Raman spectroscopy data to confirm the molecular structure. For this compound, characteristic vibrational modes would include stretching frequencies for the O-H, N-H, S=O, C-N, C-O, and C-S bonds.

Table 1: Predicted Key Structural Parameters for this compound based on DFT Calculations of Analogous Compounds

| Parameter | Predicted Value Range (Å or °) | Description |

| C–S Bond Length | 1.76 - 1.79 Å | The distance between the benzene ring carbon and the sulfur atom. |

| S=O Bond Length (average) | 1.43 - 1.44 Å | The average distance of the two double bonds between sulfur and oxygen. |

| S–O(H) Bond Length | 1.61 - 1.62 Å | The distance of the single bond between sulfur and the hydroxyl oxygen. |

| C–N Bond Length | ~1.40 Å | The distance between the benzene ring carbon and the amino nitrogen. |

| C–O(CH₃) Bond Length | ~1.36 Å | The distance between the benzene ring carbon and the methoxy oxygen. |

| C-S-O Bond Angle | ~105 - 108 ° | The angle formed by the carbon, sulfur, and oxygen atoms. |

| O=S=O Bond Angle | ~120 - 123 ° | The angle between the two doubly bonded oxygen atoms and the sulfur atom. |

Note: These values are estimations based on published data for structurally related substituted benzenesulfonic acids and may vary in the actual molecule.

Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals, which are spread across the entire molecule. mdpi.com This theory is crucial for understanding how the amino (-NH₂) and methoxy (-OCH₃) groups influence the electronic properties and reactivity of the benzene ring.

The amino and methoxy groups are both strong electron-donating groups through resonance, while the sulfonic acid group is a strong electron-withdrawing group. MO analysis, particularly of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), would quantify these effects.

HOMO: The HOMO is the outermost orbital containing electrons and is associated with the molecule's ability to donate electrons. The electron-donating amino and methoxy groups would significantly raise the energy of the HOMO, making the molecule more susceptible to electrophilic attack. The HOMO's electron density would likely be concentrated on the benzene ring, particularly at the positions ortho and para to the activating groups.

LUMO: The LUMO is the innermost empty orbital and relates to the molecule's ability to accept electrons. The electron-withdrawing sulfonic acid group would lower the energy of the LUMO.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

Quantum chemical studies on aniline (B41778) (aminobenzene) have shown that the repulsive interaction between the π-orbitals of the phenyl ring and the amino group's lone pair pushes up the energy of the HOMO, thereby activating the ring towards electrophilic substitution. rsc.org A similar, and likely enhanced, effect would be expected in this compound due to the additional methoxy group.

Molecular Dynamics Simulations for Polymer Conformations and Interactions

While this compound is a small molecule, it can be used as a monomer or a functionalizing agent in polymers. Molecular Dynamics (MD) simulations can model the behavior of such polymers over time, providing insights into their conformation and interactions with other molecules.

MD simulations treat atoms and bonds as balls and springs governed by classical mechanics. In the context of a polymer incorporating the this compound moiety, MD could be used to study:

Polymer Folding and Conformation: How polymer chains fold in different solvents (e.g., water, organic solvents) to adopt their most stable three-dimensional structures.

Intermolecular Interactions: How the sulfonic acid, amino, and methoxy groups on the polymer interact with solvent molecules, ions, or other polymer chains. The sulfonic acid groups, being anionic, would strongly interact with cations in the solution, a phenomenon known as cationic bridging. nih.gov

Morphology of Polymer Blends: In materials science, MD simulations help predict the morphology and phase behavior of polymer blends and composites on an atomistic scale.

For instance, MD simulations of sulfonated polymers have been used to explore the morphological effects of side chain structures, which is crucial for applications like proton exchange membranes in fuel cells. mdpi.com

Prediction of Structure-Reactivity Relationships and Reaction Mechanisms

Computational chemistry allows for the prediction of how a molecule's structure influences its reactivity, a concept known as Quantitative Structure-Reactivity Relationships (QSRR). By calculating various molecular descriptors (e.g., atomic charges, electrostatic potential, orbital energies), researchers can build models that predict reaction outcomes.

For this compound, computational methods can predict its reactivity in various chemical reactions. For example, the sites most susceptible to electrophilic or nucleophilic attack can be identified by mapping the electrostatic potential onto the electron density surface. The red regions (negative potential) indicate areas prone to electrophilic attack, while blue regions (positive potential) are susceptible to nucleophilic attack.

Furthermore, reaction mechanisms can be elucidated by calculating the energy profiles of potential reaction pathways. This involves locating the transition state structures and calculating their energies. This approach helps in understanding the kinetics and thermodynamics of a reaction, providing insights that are often difficult to obtain through experiments alone. Studies on related aminophenol derivatives have used structure-activity relationships to hypothesize about interactions with enzyme active sites, demonstrating the predictive power of linking structure to function. nih.gov

Molecular Docking Studies for Biological Activity Prediction and Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. mdpi.com This method is widely used in drug discovery to screen for potential drug candidates and to understand their mechanism of action at a molecular level.

If this compound or its derivatives are being investigated for potential biological activity, molecular docking could be employed to:

Identify Potential Protein Targets: By docking the molecule against a library of known protein structures, potential biological targets can be identified.

Predict Binding Affinity: Docking algorithms calculate a "docking score," which is an estimate of the binding affinity between the ligand and the protein. Lower binding energy values typically indicate a more stable complex.

Visualize Binding Modes: Docking provides a 3D model of the ligand-protein complex, showing the specific interactions (e.g., hydrogen bonds, hydrophobic interactions, electrostatic interactions) that stabilize the binding.

For example, studies on derivatives of the structurally related 3-amino-4-hydroxybenzenesulfonamide have utilized docking to understand their binding to human carbonic anhydrases, which are important drug targets. nih.gov Similarly, docking studies on this compound would involve preparing the 3D structure of the molecule and docking it into the active site of a target protein. The results would highlight key amino acid residues involved in the interaction and provide a basis for designing more potent and selective analogs.

Table 2: Example of a Hypothetical Molecular Docking Result for this compound

| Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) | Type of Interaction |

| Tyrosinase | -7.5 | His244, Asn274, Ser282 | Hydrogen bond between sulfonic acid group and Ser282; π-stacking with His244. |

| Carbonic Anhydrase II | -6.8 | Thr199, His94, Zn²⁺ | Coordination of the sulfonamide (if converted from sulfonic acid) with the active site Zinc ion; H-bond with Thr199. |

Note: This table is purely illustrative. The actual binding energies and interactions would depend on the specific protein target and the docking software used.

Applications in Advanced Materials Science and Engineering

Development of Conducting Polymers and Composites

The polymerization of 3-amino-4-methoxybenzenesulfonic acid leads to a class of water-soluble conducting polymers, a significant advancement over traditional, non-soluble polyanilines. These polymers and their composites offer enhanced processability and unique functionalities.

Poly(this compound), often abbreviated as PMAS, is synthesized through the chemical oxidation of its monomer. tandfonline.comtandfonline.com This process typically uses an oxidant like ammonium (B1175870) peroxydisulfate (B1198043) in an aqueous solution. tandfonline.com The resulting polymer is inherently conducting and fully water-soluble, which is a significant advantage for various applications, as it overcomes the processability issues that limit many other conducting polymers. tandfonline.comresearchgate.net

The introduction of the sulfonic acid group (–SO H) onto the polymer backbone is the key to its water solubility. tandfonline.com The methoxy (B1213986) group (–OCH₃) acts as an electron-donating group, which increases the electron density of the polymer chain. researchgate.net Following polymerization, purification techniques such as dialysis are employed to separate the high molecular weight polymer from lower weight oligomers and unreacted monomers. tandfonline.comtandfonline.comresearchgate.net

Characterization of PMAS confirms its identity as a conducting polymer. researchgate.net Analytical techniques such as UV-Visible spectroscopy and cyclic voltammetry are used to study its electronic and electrochemical properties. tandfonline.comtandfonline.comresearchgate.net The electrical conductivity is a critical parameter, typically measured using the four-point-probe method. Research has shown that the conductivity of PMAS is significantly influenced by reaction conditions. tandfonline.comtandfonline.comresearchgate.net

Table 1: Influence of Reaction Parameters on the Conductivity of Poly(this compound)

| Parameter | Effect on Conductivity | Conductivity Range (S/cm) | Reference |

|---|---|---|---|

| Reaction Temperature | Has a dramatic effect on the final conductivity of the polymer. | 0.0430–0.75 | tandfonline.comtandfonline.comresearchgate.net |

| Monomer Concentration | Significantly influences the polymer's conductivity. | ||

| Oxidant Concentration | A key factor determining the resulting conductivity. |

The emeraldine (B8112657) form of the polymer is noted as the most useful due to its high conductivity and stability at room temperature. researchgate.net This self-doped polyaniline exhibits superior water-solubility and thermal stability compared to polyaniline doped with external acids like HCl. researchgate.net

The water-solubility of polymers derived from this compound is highly advantageous for the fabrication of nano-thin films using the layer-by-layer (LbL) self-assembly technique. researchgate.net LbL is a versatile method for creating multilayered films with nanoscale precision over thickness and architecture. nih.govrsc.org The process involves the sequential deposition of materials with complementary interactions, most commonly polycations (positively charged) and polyanions (negatively charged), onto a substrate. nih.gov

The general procedure for LbL assembly involves:

Substrate Preparation : A substrate is cleaned and treated to present a charged surface. nih.gov

Sequential Immersion : The substrate is alternately immersed in solutions of the positively and negatively charged polyelectrolytes, with a rinsing step in between to remove any non-adsorbed material. nih.gov

Film Growth : This cycle is repeated until a film of the desired thickness and number of layers is achieved. nih.govrsc.org

This technique allows for the creation of highly organized films that can be used in sensors, electro-catalytic films, and electro-chromic devices. researchgate.net The ability to control the film structure at the nanoscale is a key advantage of this method. rsc.org

To further improve the properties of poly(this compound), it can be integrated with multiwalled carbon nanotubes (MWCNTs) to form advanced nanohybrid composites. researchgate.net MWCNTs are known for their exceptional mechanical strength, thermal stability, and electrical conductivity. nih.govmdpi.com When combined with a polymer matrix, they can impart these superior properties to the resulting composite material. nih.gov

In these composites, the polymer can be covalently linked to the surface of functionalized MWCNTs. dntb.gov.ua This strong interfacial bonding is crucial for effective load transfer and property enhancement. mdpi.com The resulting nanohybrids exhibit a synergistic combination of the properties of both the conducting polymer and the carbon nanotubes. researchgate.net

For instance, the integration of a polymer similar to PMAS with MWCNTs has been shown to create nanohybrids with specific surface charges. dntb.gov.ua These composites not only possess enhanced physical properties but also exhibit improved performance in electrochemical applications, such as promoting direct electron transfer in biosensors. dntb.gov.ua The homogenous dispersion of the functionalized carbon nanotubes within the polymer matrix is key to achieving these enhanced characteristics. ias.ac.in

Biosensor and Bioelectrocatalysis Research

The unique electrochemical and physical properties of polymers derived from this compound make them excellent candidates for applications in biosensing and bioelectrocatalysis. Their ability to facilitate electron transfer and provide a biocompatible matrix for biomolecules is of particular interest.

A significant application of these materials is in the construction of biosensors, where they serve as a matrix for enzyme immobilization. The polymer's structure can be tailored to create a favorable microenvironment for enzymes, preserving their bioactivity while physically entrapping them on an electrode surface.

Composites of PMAS-like polymers and MWCNTs have been synthesized to study the bioelectrocatalysis of adsorbed enzymes such as cellobiose (B7769950) dehydrogenase. researchgate.net Furthermore, research has demonstrated that nanohybrids formed by linking a similar polymer, poly(3-amino-4-methoxybenzoic acid-co-aniline), with MWCNTs can promote direct electron transfer (DET). dntb.gov.ua DET is the direct electrical communication between an enzyme's active site and the electrode surface, a highly desirable feature for creating efficient, mediatorless biosensors. The methoxylated polyaniline structure is believed to improve this electron transfer process. researchgate.net

Substituted polyanilines, including polymers of this compound, are used to construct novel polymer electrodes specifically designed for studying interactions with redox-active proteins and enzymes. researchgate.net These polymers can be immobilized as stable, thin films on various electrode surfaces, such as gold (Au) wire and indium tin oxide (ITO). researchgate.net

These polymer-modified electrodes provide a unique interface for investigating the electrochemical behavior of biomolecules. Researchers have successfully used such platforms to study interactions with the redox protein cytochrome c and the enzyme sulfite (B76179) oxidase. researchgate.net The ability to create stable and electroactive polymer films is crucial for developing reliable and sensitive bioelectrochemical devices.

Catalysis and Organic Synthesis

The unique molecular structure of this compound, featuring both an acidic sulfonic acid group and a basic amino group, positions it as a compound of interest in the field of catalysis. Its potential applications span the development of novel solid acid catalysts and its use in facilitating key organic reactions.

Utilization in the Development of Boron Nitride Nanomaterial-Based Solid Acid Catalysts

The functionalization of nanomaterials to create solid acid catalysts is a significant area of research, aiming to combine the high surface area and stability of the support material with the catalytic activity of appended functional groups. Boron nitride (BN) nanosheets, with their excellent thermal and chemical stability, are a promising support material. The covalent attachment of molecules like this compound could, in principle, yield a robust, recyclable solid acid catalyst.

The process of functionalizing boron nitride surfaces often involves creating active sites for chemical attachment. One common method is the oxidation of the BN surface to introduce hydroxyl (-OH) groups. These groups can then be reacted with silane (B1218182) coupling agents that also bear a functional group capable of reacting with the desired organic molecule. For instance, an amino-functionalized silane could be used to create a covalent link with the sulfonic acid group of this compound, or a silane with a reactive group for the amino moiety could be employed.

Another approach involves the direct reaction of functional groups on the organic molecule with the boron nitride surface, potentially at defect sites or edges of the nanosheets where reactivity is higher. The amino group of this compound could serve as a reactive handle for such direct functionalization.

Table 1: Potential Methods for Functionalizing Boron Nitride with Aromatic Sulfonic Acids

| Functionalization Method | Description | Potential Role of this compound |

| Oxidation and Silanization | The BN surface is first oxidized to create hydroxyl groups, which then react with a silane coupling agent. The silane can then be further modified to attach the desired molecule. | The sulfonic acid or amino group could react with a suitably functionalized silane linker. |

| Direct Covalent Attachment | Direct reaction of the organic molecule with the BN surface, often at defect sites or edges. | The amino group could potentially react directly with the BN lattice under specific conditions. |

| Non-covalent Interactions | Adsorption of the molecule onto the BN surface through electrostatic or van der Waals forces. | The aromatic ring and polar functional groups could facilitate non-covalent adsorption. |

While specific research on the use of this compound in this context is not extensively documented, the principles of nanomaterial functionalization provide a strong theoretical basis for its potential application. The resulting material would be a solid acid catalyst with Brønsted acid sites from the sulfonic acid groups, potentially offering high catalytic activity and the benefit of easy separation and reuse.

Catalytic Applications in Knoevenagel and Michael Type Reactions for Organic Compound Synthesis

The sulfonic acid group of this compound can act as a Brønsted acid catalyst, protonating substrates and thereby activating them for subsequent reactions. This property is particularly relevant for important carbon-carbon bond-forming reactions like the Knoevenagel condensation and the Michael addition.

Knoevenagel Condensation:

The Knoevenagel condensation is a nucleophilic addition of an active methylene (B1212753) compound to a carbonyl group, followed by a dehydration reaction to form a C=C double bond. The reaction is typically catalyzed by a base, but acid catalysis is also possible. In an acid-catalyzed Knoevenagel reaction, the sulfonic acid group of a catalyst like this compound would protonate the carbonyl oxygen of the aldehyde or ketone. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by the weakly nucleophilic enol form of the active methylene compound.

Michael Addition:

The Michael addition is the 1,4-addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor). Acid catalysis can play a crucial role in this reaction as well. A Brønsted acid catalyst can activate the Michael acceptor by protonating the carbonyl oxygen. This protonation increases the positive charge on the β-carbon, making it more electrophilic and thus more reactive towards the nucleophilic attack of the Michael donor.

Table 2: Potential Catalytic Role of this compound in Organic Reactions

| Reaction Type | Role of Sulfonic Acid Group | Potential Advantages |

| Knoevenagel Condensation | Protonates the carbonyl oxygen of the aldehyde/ketone, increasing its electrophilicity. | Facilitates the reaction under milder conditions; potential for stereocontrol. |

| Michael Addition | Protonates the carbonyl oxygen of the α,β-unsaturated compound, enhancing the electrophilicity of the β-carbon. | Promotes the 1,4-addition and can influence the regioselectivity of the reaction. |

The bifunctional nature of this compound, possessing both an acidic sulfonic acid group and a basic amino group, could also lead to cooperative catalytic effects, although the specific mechanisms would require detailed investigation. As a soluble organocatalyst, it offers the potential for homogeneous catalysis, while its immobilization on a solid support like boron nitride would enable its use in heterogeneous catalysis, with the associated benefits of catalyst recovery and recycling.

Medicinal Chemistry and Biological Research Applications

Design and Synthesis of Bioactive Derivatives and Ligands

The core structure of 3-Amino-4-methoxybenzenesulfonic acid serves as a versatile template for designing and synthesizing novel bioactive compounds. Researchers modify this scaffold to create derivatives and ligands that can interact with specific biological targets, aiming to develop new therapeutic agents.

Derivatives of structurally similar compounds have shown promise in preclinical studies for their anti-inflammatory and antioxidant effects. For instance, Schiff bases, which are compounds synthesized from amine-containing molecules, have been a focus of research. A broad range of biological activities, including anti-inflammatory properties, have been reported for Schiff bases derived from 3-amino-4-hydroxybenzenesulfonamide, a closely related molecule. mdpi.comnih.gov

Furthermore, the 3,4,5-trimethoxybenzyl moiety, which shares the methoxy-substituted benzene ring feature, has been incorporated into nonsteroidal anti-inflammatory drugs (NSAIDs) to enhance their activity. nih.gov In one study, derivatives of ibuprofen and ketoprofen were esterified with 3,4,5-trimethoxybenzyl alcohol. The resulting compounds were found to be more potent anti-inflammatory agents than their parent drugs, with the ketoprofen derivative reducing rat paw edema by 91%, compared to 47% for ketoprofen alone. nih.gov These derivatives also showed enhanced inhibition of the COX-2 enzyme. nih.gov In other research, certain phenylalanine-based sulfonamides were found to exhibit moderate antioxidant activity. researchgate.net These findings suggest that the methoxybenzenesulfonic acid scaffold is a promising area for the development of new anti-inflammatory and antioxidant agents.

The development of new antiviral drugs is crucial, particularly due to the emergence of drug-resistant influenza strains. snv63.rumdpi.com Benzoic acid derivatives, which share a substituted benzene ring structure, have been investigated for their potential to inhibit the influenza virus. mdpi.com

In one study, a series of newly synthesized benzoic acid derivatives were evaluated, leading to the identification of a compound designated NC-5. mdpi.comnih.gov This compound was found to possess significant antiviral activity against multiple strains of influenza A virus, including H1N1, H3N2, and an oseltamivir-resistant H1N1 strain. nih.gov The mechanism of action was determined to be the inhibition of neuraminidase, an enzyme crucial for the release of new virus particles from infected cells. mdpi.comnih.gov The demonstrated efficacy of NC-5 both in vitro and in vivo highlights the potential of developing derivatives from simple aromatic acid scaffolds as promising candidates for treating influenza virus infections. nih.gov

Table 1: In Vitro Antiviral Activity of Benzoic Acid Derivative NC-5

| Virus Strain | EC₅₀ (μM) |

|---|---|

| Influenza A/FM/1/47 (H1N1) | 33.6 |

| Oseltamivir-resistant H1N1-H275Y | 32.8 |

Data sourced from studies on a newly synthesized benzoic acid derivative, NC-5, demonstrating its efficacy against wild-type and oseltamivir-resistant influenza A strains. nih.gov

Studies on Biological Activity Modulation

Derivatives incorporating the benzenesulfonic acid or sulfonamide moiety are frequently studied for their ability to modulate the activity of various biological systems, particularly through enzyme inhibition and antimicrobial action.

The sulfonamide group is a well-established pharmacophore known for its ability to inhibit various enzymes, often by mimicking a transition state or binding to a metal cofactor in the enzyme's active site. Derivatives of benzenesulfonamide have been shown to be effective inhibitors of several key enzymes.

One major target is the family of carbonic anhydrases (CAs). An inhibition study of sulfonamides against the β- and γ-CAs from the pathogenic bacterium Burkholderia pseudomallei revealed that while some clinically used agents were ineffective, others, like methazolamide and benzolamide, were potent inhibitors with inhibition constants (Kᵢ) in the nanomolar range. mdpi.com Another study showed that aminoketone derivatives based on a 3-amino-4-hydroxybenzenesulfonamide scaffold could bind to several human CA isoenzymes. mdpi.com

Research has also focused on 12-lipoxygenase (12-LOX), an enzyme implicated in inflammation and thrombosis. A medicinal chemistry campaign identified 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as potent and selective inhibitors of 12-LOX, with some compounds displaying nanomolar potency. nih.gov Furthermore, other sulfonamide derivatives have demonstrated inhibitory activity against urease and cholinesterases. researchgate.netnih.gov

Table 2: Enzyme Inhibition by Various Sulfonated Derivatives

| Enzyme Target | Derivative Class | Inhibition Metric | Potency |

|---|---|---|---|

| Carbonic Anhydrase (BpsCAβ) | Methazolamide (MZA) | Kᵢ | 185 nM |

| 12-Lipoxygenase (12-LOX) | 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide | IC₅₀ | Nanomolar range |

| Urease | Thiazolo[3,4-d]isoxazole-based sulfonamide | IC₅₀ | 1.90 ± 0.02 μM |

| Butyrylcholinesterase (BChE) | 2-(4-acetamidophenylsulfonamido)-3-phenylpropanoic acid | % Inhibition | 72.42% |

This table summarizes the inhibitory activities of various sulfonamide-containing compounds against different enzyme targets, showcasing the versatility of this chemical class. researchgate.netmdpi.comnih.govnih.gov

The introduction of a sulfonic acid group into a molecule has been reported to augment its antimicrobial activity. nih.gov In this context, a series of 5H-thiazolo[3,2-a]pyrimidin-5-ones and their sulfonated derivatives were synthesized and evaluated for their antibacterial and antitubercular properties. nih.govnih.gov These compounds were tested against several Gram-positive and Gram-negative bacteria, as well as Mycobacterium smegmatis. nih.gov

The antitubercular potential of sulfonamides has been a significant area of research. A study on 3-nitrotriazole-based sulfonamides revealed potent activity against aerobic Mycobacterium tuberculosis H37Rv. uthscsa.edu Three lead compounds demonstrated 50% inhibitory concentrations (IC₅₀) of 0.38 μM, 0.57 μM, and 0.79 μM, respectively. Notably, these compounds were also active against some drug-resistant strains. uthscsa.edu Another investigation into an isoniazid derivative showed it had a minimum inhibitory concentration (MIC) of 8 µg/mL against Staphylococcus aureus and 4 µg/mL against Escherichia coli. brieflands.com These studies underscore the potential of sulfonic acid and sulfonamide derivatives as a basis for developing new antimicrobial and antitubercular drugs. nih.govuthscsa.edubrieflands.com

Table 3: Antimicrobial and Antitubercular Activity of Related Derivatives

| Compound Class | Target Organism | Activity Metric | Result |

|---|---|---|---|

| 3-Nitrotriazole-based sulfonamide | Mycobacterium tuberculosis H37Rv | IC₅₀ | 0.38 μM |

| Isoniazid Derivative | Staphylococcus aureus | MIC | 8 µg/mL |

| Isoniazid Derivative | Escherichia coli | MIC | 4 µg/mL |

This table highlights the efficacy of sulfonamide and sulfonic acid derivatives against key bacterial and mycobacterial pathogens. uthscsa.edubrieflands.com

Structure-Activity Relationship (SAR) Studies for Therapeutic Development

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how a molecule's chemical structure relates to its biological activity. The 3-amino-4-hydroxybenzenesulfonamide scaffold, and related structures, are considered highly useful for such studies, guiding the rational design of more potent and selective drugs. mdpi.comnih.gov

SAR studies on sulfonamide-based enzyme inhibitors have yielded critical information. For example, in the context of carbonic anhydrase inhibition, it was observed that deacetylated derivatives of certain inhibitors were significantly less effective, demonstrating the importance of specific functional groups for potent activity. mdpi.com A minor structural modification—the addition of a single methylene (B1212753) group—was shown to increase inhibitory strength by fourfold. mdpi.com

In the development of 12-LOX inhibitors, a systematic optimization of the 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide scaffold was performed to establish a clear SAR. nih.gov Similarly, SAR analysis of certain sulfonamide derivatives revealed that less bulky electron-donating groups, such as –OCH₃ and –OH on the phenyl ring, contributed to enhanced biological activity. nih.gov The importance of the methoxy (B1213986) group has also been noted in antitubercular research, where its presence was found to be crucial for retaining the activity of an anti-dormant mycobacterial substance. mdpi.com These studies collectively demonstrate that precise modifications to the benzenesulfonamide core structure can profoundly impact therapeutic potential, allowing for the fine-tuning of derivatives for specific biological targets.

Crystallography and Solid State Structural Investigations

Zwitterionic Nature in the Solid State: Formation of 3-Ammonio-4-methoxybenzenesulfonate

The crystal structure determination confirms this zwitterionic form. The structure was resolved in the monoclinic crystal system, under the space group P2₁/n. The asymmetric unit contains one zwitterionic molecule. The formation of the ammonio group is evidenced by the C-N bond lengths and the geometry around the nitrogen atom, which is consistent with an sp³-hybridized, protonated state. Similarly, the S-O bond distances within the sulfonate group are equivalent, indicating delocalization of the negative charge across the three oxygen atoms, a characteristic feature of the -SO₃⁻ group.

| Parameter | Value |

|---|---|

| Empirical Formula | C₇H₉NO₄S |

| Formula Weight | 203.22 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 7.730 (2) |

| b (Å) | 7.295 (2) |

| c (Å) | 14.805 (4) |

| β (°) | 96.791 (4) |

| Volume (ų) | 829.7 (4) |

| Z | 4 |

Crystal Packing and Supramolecular Assembly through Hydrogen Bonding Networks

The crystal structure of 3-ammonio-4-methoxybenzenesulfonate is stabilized by an extensive three-dimensional supramolecular network formed by intermolecular hydrogen bonds. The ammonio group (-NH₃⁺) acts as a hydrogen-bond donor, while the oxygen atoms of the sulfonate group (-SO₃⁻) serve as acceptors.

Specifically, three distinct types of N—H···O hydrogen bonds link the zwitterions together. These interactions create a robust network that connects each molecule to its neighbors, resulting in a highly ordered and stable crystal lattice. This hydrogen-bonding scheme is the primary driver for the molecular packing, assembling the individual zwitterions into a cohesive solid-state structure. The methoxy (B1213986) group does not participate in this primary hydrogen-bonding network.

| D—H···A | d(D—H) | d(H···A) | d(D···A) | <(DHA) |

|---|---|---|---|---|

| N1—H1A···O2ⁱ | 0.91 | 1.97 | 2.862 (2) | 167 |

| N1—H1B···O1ⁱⁱ | 0.91 | 1.96 | 2.844 (2) | 164 |

| N1—H1C···O3ⁱⁱⁱ | 0.91 | 1.91 | 2.813 (2) | 171 |

Comparative Crystallographic Studies with Other Arenesulfonic Acid Derivatives

The crystal structure of 3-ammonio-4-methoxybenzenesulfonate provides a valuable case study when compared with other arenesulfonic acid derivatives.

A notable comparison is with sulfanilic acid (4-aminobenzenesulfonic acid). Sulfanilic acid also crystallizes as a zwitterion in its anhydrous, monohydrate, and dihydrate forms. Its crystal packing is similarly dominated by N—H···O hydrogen bonds between the ammonio and sulfonate groups, forming layered structures. For instance, the monohydrate form crystallizes in the monoclinic space group P2₁/c, demonstrating how different substitution patterns and the inclusion of solvent molecules can alter the specific packing arrangement while retaining the fundamental zwitterionic nature and hydrogen-bonding motifs.

In contrast, p-toluenesulfonic acid , which lacks an amino group, does not form a zwitterion. In its monohydrate form, it crystallizes as an oxonium salt (H₃O⁺)(CH₃C₆H₄SO₃⁻) in the monoclinic space group P2₁/c. The crystal structure is stabilized by strong O—H···O hydrogen bonds between the hydronium ion and the sulfonate oxygen atoms. This highlights the critical role of the amino group in the formation of zwitterionic structures within this class of compounds. The absence of the basic amino group means that the sulfonic acid proton is instead transferred to a water molecule from the crystallization solvent.

These comparisons underscore that while the sulfonic acid group is a common feature, the presence and position of other functional groups, particularly basic substituents like the amino group, fundamentally dictate the solid-state structure, determining whether the compound exists as a neutral molecule, a zwitterion, or a salt.

| Compound | Form | Crystal System | Space Group | Zwitterionic |

|---|---|---|---|---|

| 3-Ammonio-4-methoxybenzenesulfonate | Anhydrous | Monoclinic | P2₁/n | Yes |

| Sulfanilic acid | Monohydrate | Monoclinic | P2₁/c | Yes |

| p-Toluenesulfonic acid | Monohydrate | Monoclinic | P2₁/c | No (Oxonium Salt) |

Future Research Directions and Emerging Trends

Development of Novel and Sustainable Synthetic Pathways

The traditional synthesis of aromatic compounds and their derivatives often involves multi-step processes with harsh reagents and significant environmental footprints. A primary direction for future research is the development of greener and more efficient synthetic routes for 3-Amino-4-methoxybenzenesulfonic acid and its derivatives.

Current research on related compounds highlights a move away from older, more polluting methods. For instance, the synthesis of 3-amino-4-hydroxybenzenesulfonic acid has been improved by using a shorter reaction route that avoids the environmental pollution associated with traditional iron powder reduction methods. google.com Similarly, novel methods for preparing precursors of dyes have been developed starting from materials like 2-nitroanisole, involving steps such as chlorosulfonation and subsequent reduction. umn.edu

Future efforts will likely focus on:

Catalytic Hydrogenation: Replacing stoichiometric metal reductants (like iron or tin) with catalytic systems (e.g., using palladium, platinum, or nickel catalysts) for the nitro group reduction step. This minimizes metal waste and often proceeds under milder conditions.

Biocatalysis: Employing enzymes or whole-cell systems to carry out specific transformations. Enzymes could offer high selectivity and operate in aqueous media under ambient conditions, drastically reducing the environmental impact.

Flow Chemistry: Transitioning from batch processing to continuous flow reactors. This can improve safety, increase reaction efficiency, provide better control over reaction parameters, and facilitate easier scale-up.

Alternative Solvents: Investigating the use of green solvents, such as ionic liquids or supercritical fluids, to replace volatile and often toxic organic solvents like chlorobenzene, which has been used in the synthesis of related anilides. google.com

The goal is to create synthetic pathways that are not only economically viable but also align with the principles of green chemistry, leading to higher yields, lower costs, and minimal environmental impact. google.com

Advancements in In Situ Characterization Techniques for Dynamic Processes

To optimize and control the novel synthetic pathways mentioned above, a deeper understanding of the reaction dynamics is essential. This is where advancements in in situ characterization techniques become critical. These methods allow researchers to monitor chemical reactions in real-time, providing valuable data on reaction kinetics, the formation of intermediates, and the influence of various parameters.

For the synthesis and polymerization of this compound, techniques such as:

In Situ FTIR and Raman Spectroscopy: These vibrational spectroscopy techniques can track the concentration changes of reactants, intermediates, and products by monitoring their characteristic functional group vibrations.

In Situ NMR Spectroscopy: This provides detailed structural information about species in the reaction mixture, enabling the unambiguous identification of transient intermediates that could be crucial to the reaction mechanism.

Process Analytical Technology (PAT): Integrating these in situ techniques into a PAT framework would allow for real-time process control, ensuring consistent product quality and optimizing yield by adjusting conditions dynamically.

These advanced analytical methods are crucial for understanding complex processes, such as the polymerization of this compound into its conductive, water-soluble form. wikipedia.org By observing the polymerization as it happens, researchers can fine-tune the process to control the polymer's molecular weight and properties, which are critical for its performance in various applications.

Exploration of Multifunctional Materials and Applications

While derivatives of this compound are known intermediates for dyes, future research is expanding into the creation of advanced, multifunctional materials where the compound is a core building block. google.comjayfinechem.com Its unique structure, featuring amino, methoxy (B1213986), and sulfonic acid groups, makes it a versatile platform for designing materials with tailored properties.

Key areas of exploration include:

Conductive Polymers: Research has shown that this compound can be polymerized into a water-soluble and conductive polymer. wikipedia.org Future work will likely focus on enhancing the conductivity, stability, and processability of this polymer for applications in antistatic coatings, organic electronics, and sensors.

Hybrid Organic-Inorganic Materials: The compound has been successfully incorporated into layered double hydroxides (LDHs), creating a hybrid material. LDHs are known for their use in catalysis, ion exchange, and as flame retardants. Further investigation into the properties of these specific LDH-hybrids could reveal novel applications.

Functional Dyes and Pigments: Moving beyond traditional coloration, research can focus on creating "smart" dyes. By modifying the structure of this compound, it may be possible to develop chromophores that respond to external stimuli such as pH, temperature, or specific ions (halochromic or thermochromic dyes).

Pharmaceutical Scaffolds: The sulfonamide group is a well-established pharmacophore in medicinal chemistry. mdpi.com The unique substitution pattern of this compound could serve as a starting point for designing new therapeutic agents. mdpi.com

| Material Class | Core Component | Potential Future Applications | Key Research Focus |

|---|---|---|---|

| Conductive Polymers | Poly(this compound) | Antistatic films, flexible electronic circuits, chemical sensors | Improving conductivity, long-term stability, and scalability |

| Hybrid Materials | This compound intercalated in Layered Double Hydroxides (LDHs) | Specialty catalysts, controlled-release systems, advanced adsorbents | Characterizing the material's catalytic activity and adsorption selectivity |

| Smart Dyes | Derivatives of this compound | Textiles that change color with temperature, sensors for environmental monitoring | Designing molecules with stimulus-responsive chromophoric systems |

| Pharmaceutical Agents | Novel compounds using the core structure | Development of new anti-bacterial or anti-inflammatory drugs | Structure-activity relationship (SAR) studies and biological screening |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Property Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical research. These computational tools can accelerate the discovery and development of new molecules and materials by predicting their properties and suggesting optimal synthetic routes, saving significant time and resources. nih.gov

For this compound and its derivatives, AI and ML can be applied in several ways:

Property Prediction: ML models can be trained on large datasets of chemical structures and their measured properties. These models can then predict properties like solubility, melting point, toxicity, and even potential biological activity for new, hypothetical derivatives of this compound before they are ever synthesized. nih.gov

Retrosynthesis and Pathway Design: AI-powered tools can analyze a target molecule and propose multiple synthetic pathways. These tools can be designed to prioritize routes that are more sustainable, use cheaper starting materials, or have higher predicted yields, aligning with the goals outlined in section 9.1.

De Novo Drug Design: Generative AI models can design entirely new molecules based on a desired set of properties. For example, researchers could specify the need for a molecule with a sulfonamide core, potential affinity for a specific biological target, and low predicted toxicity. The AI could then generate novel structures based on the this compound scaffold for consideration as new drug candidates. This approach has shown tremendous potential in accelerating the search for new and improved pharmaceuticals. nih.gov

| AI/ML Application | Objective | Potential Impact on Research |

|---|---|---|

| Quantitative Structure-Activity Relationship (QSAR) | Predict biological activity or other properties from chemical structure. | Rapidly screen virtual libraries of derivatives to identify promising candidates for synthesis. |

| Retrosynthesis Algorithms | Propose efficient and sustainable synthetic routes. | Reduce the time and cost of developing new synthetic pathways. |